molecular formula C30H48O3 B14074471 (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Cat. No.: B14074471
M. Wt: 456.7 g/mol
InChI Key: QGJZLNKBHJESQX-VMLWRBQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Betulinic acid can be synthesized through various chemical methods. One common approach involves the oxidation of betulin, a precursor found in birch bark. Betulin is oxidized to betulonic acid using a pyridine dichromate complex and acetic anhydride in dimethylformamide. The betulonic acid is then reduced to betulinic acid using sodium boron hydride in C2-4 alcohol .

Industrial Production Methods: Industrial production of betulinic acid often relies on the extraction of betulin from birch bark, followed by its chemical transformation. Recent advancements have also explored biotechnological synthesis using engineered yeasts to produce betulinic acid in a more environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions: Betulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to betulonic acid and further reduced back to betulinic acid .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include betulonic acid and various functionalized derivatives of betulinic acid, such as betulinic acid sulfates and amides .

Comparison with Similar Compounds

  • Betulin
  • Betulonic acid
  • Lupeol
  • Oleanolic acid

Betulinic acid stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in various fields of research and medicine.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1

InChI Key

QGJZLNKBHJESQX-VMLWRBQGSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Origin of Product

United States

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